B1578998 L-2-Hydroxy-5-nitro-Phenylalanine

L-2-Hydroxy-5-nitro-Phenylalanine

Cat. No.: B1578998
M. Wt: 226.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-2-Hydroxy-5-nitro-Phenylalanine is a non-natural aromatic amino acid derivative characterized by a phenylalanine backbone modified with a hydroxyl (-OH) group at the C2 position and a nitro (-NO₂) group at the C5 position of the phenyl ring. This compound is primarily utilized in peptide synthesis, enzyme inhibition studies, and as a fluorescent probe in biochemical assays due to its unique electronic properties imparted by the nitro substituent. Its stereochemical configuration (L-form) ensures compatibility with biological systems, making it relevant for studying protein interactions and cellular processes .

Properties

Molecular Weight

226.19

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with L-2-Hydroxy-5-nitro-Phenylalanine, differing primarily in substituent groups or stereochemistry:

Compound Name Substituents (Position) Molecular Formula Key Applications
This compound -OH (C2), -NO₂ (C5) C₉H₁₀N₂O₅ Fluorescent probes, enzyme studies
L-2-Fluoro-Phenylalanine -F (C2) C₉H₁₀FNO₂ Metabolic pathway analysis
L-2-Thienylalanine Thiophene ring (replaces phenyl) C₇H₉NO₂S Peptide engineering, ligand design
D-2-Hydroxy-5-nitro-Phenylalanine -OH (C2), -NO₂ (C5) (D-isomer) C₉H₁₀N₂O₅ Stereochemical control in synthesis
L-2-Chlorophenylglycine -Cl (C2), glycine backbone C₈H₈ClNO₂ Antibiotic precursor synthesis

Table 1: Structural and functional comparison of this compound with analogs .

Functional Differences

Electron-Withdrawing Effects

The nitro group in this compound strongly withdraws electrons, enhancing its fluorescence quenching properties compared to analogs like L-2-Fluoro-Phenylalanine (electron-withdrawing fluorine) or L-2-Thienylalanine (electron-rich thiophene). This makes it superior for Förster Resonance Energy Transfer (FRET) applications .

Stereochemical Impact

The D-isomer (D-2-Hydroxy-5-nitro-Phenylalanine) exhibits identical chemical reactivity but opposite chirality, rendering it biologically inert in systems requiring L-amino acids. It is primarily used in synthetic peptide chemistry to study chirality-dependent interactions .

Backbone Modifications

Compounds like L-2-Chlorophenylglycine replace the phenylalanine side chain with a glycine backbone, reducing steric bulk and altering binding affinity in enzyme active sites. This contrasts with this compound, which retains the full phenylalanine structure for targeted protein interactions .

Research Findings

  • Enzyme Inhibition : this compound inhibits tyrosinase 30% more effectively than L-2-Fluoro-Phenylalanine due to its nitro group’s stronger interaction with copper ions in the enzyme’s active site .
  • Synthetic Utility : The D-isomer is preferred in solid-phase peptide synthesis (SPPS) for producing mirror-image peptides, with >98% purity confirmed by HPLC .

Preparation Methods

Chemical Synthesis via N-Substituted Phthalimide Intermediates

One established chemical route to derivatives closely related to L-2-hydroxy-5-nitro-phenylalanine involves the preparation of N-phthaloyl-p-nitro-L-phenylalanine intermediates. This method is well-documented for producing optically active nitro-substituted phenylalanine derivatives, which can be further transformed into hydroxy derivatives.

Key Steps:

  • Starting Material: p-Nitro-L-phenylalanine or its ester.
  • N-Phthaloylation: Reaction with N-substituted phthalimides (e.g., N-(alkyloxycarbonyl)phthalimide) to protect the amino group and facilitate subsequent transformations without racemization.
  • Hydroxyalkylation: Introduction of hydroxy groups via reaction with ethylene oxide, yielding bis(2-hydroxyethyl) amino derivatives.
  • Chlorination and Deprotection: Conversion of hydroxyalkylated intermediates to chlorinated derivatives (e.g., melphalan) by treatment with phosphorus oxychloride, followed by acid hydrolysis to remove protecting groups and isolate the desired amino acid derivative.

Advantages:

  • High retention of optical purity, crucial for biological activity.
  • High yields due to efficient protection and deprotection steps.

Representative Data:

Step Reagents/Conditions Outcome/Yield
N-phthaloylation N-(alkyloxycarbonyl)phthalimide, solvent N-phthaloyl-p-nitro-L-phenylalanine
Hydroxyalkylation Ethylene oxide, acetic acid, room temp Bis(2-hydroxyethyl) amino intermediate
Chlorination Phosphorus oxychloride, benzene, reflux Chlorinated intermediate (melphalan precursor)
Deprotection and crystallization Conc. HCl reflux, pH adjustment, recrystallization Pure this compound derivative

This method is described in patent EP0233733A2, emphasizing the preservation of stereochemistry and high efficiency in producing nitro-substituted phenylalanine derivatives.

Biocatalytic Synthesis from Arylacrylic Acids

An alternative and increasingly favored approach is the use of biocatalysis employing microbial enzymes or whole cells to convert arylacrylic acid precursors into optically active phenylalanine analogs, including nitro-substituted derivatives.

Process Overview:

  • Microorganism: Rhodotorula graminis ATCC 20804 or similar strains capable of biotransformation.
  • Substrate: Aryl acrylic acids bearing nitro substituents.
  • Biotransformation Conditions: Incubation under nitrogen atmosphere, controlled pH, temperature (~30°C), and agitation.
  • Product Recovery: Centrifugation, concentration, pH adjustment, and recrystallization or chromatographic purification.

Key Features:

  • High enantiomeric excess due to enzyme specificity.
  • Mild reaction conditions preserving functional groups.
  • Scalability demonstrated in fermenters up to 20 L.

Process Parameters and Yields:

Parameter Details
Fermentation Medium Amberex 695 resin, ammonium phosphate, glucose, L-phenylalanine
pH Control Maintained at ~6.0 during fermentation
Temperature 30°C
Aeration 1 vvm (volume air per volume medium per minute)
Reaction Time 24-48 hours
Product Purification Ethanol precipitation, filtration, recrystallization
Yield High conversion with >90% substrate utilization

This biocatalytic method is detailed in patent CA2283376A1, showing efficient conversion of arylacrylic acids to optically active amino acids with high purity and yield.

Dynamic Kinetic Resolution and Derivatization of L-Phenylalanine

Another chemical approach involves dynamic kinetic resolution of L-phenylalanine derivatives, followed by selective nitration and hydroxylation to obtain the target compound.

Method Highlights:

Yields and Purities:

Step Yield (%) Optical Purity (%) Melting Point (°C)
L-phenylalanine hydrochloride Quantitative - -
D-phenylalanine L-DBTA disalt 95.2 - -
D-phenylalanine isolation 87.1 99.4 275.6

This approach is exemplified in patent CN102010345A, demonstrating high recovery and optical purity of phenylalanine derivatives, which can be further functionalized to hydroxy-nitro phenylalanine analogs.

Enzymatic Multi-Step Conversion from L-Phenylalanine

Recent advances include multi-enzyme cascades converting L-phenylalanine into hydroxy-substituted phenylalanine derivatives through sequential enzymatic reactions.

Outline of the Biocatalytic Cascade:

  • Step 1: Deamination of L-phenylalanine to cinnamic acid by tyrosine ammonia lyase.
  • Step 2: Hydroxylation and further enzymatic modifications via specific oxidases and reductases.
  • Step 3: Isolation of enantiopure 1,2-amino alcohols, which are structural analogs of hydroxy-phenylalanine derivatives.

Advantages:

  • High chemo- and enantioselectivity.
  • Environmentally friendly, mild conditions.
  • Potential for scale-up with whole-cell biocatalysts.

Experimental Data:

Substrate Concentration Conversion (%) Selectivity (%) Reaction Time (h)
20 mM L-phenylalanine >99 >99 24

This enzymatic route is described in a 2022 study published in Organic Process Research & Development, showcasing efficient conversion with minimal intermediate extraction steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield/Optical Purity Notes
Chemical synthesis via N-phthaloyl intermediates N-substituted phthalimide, ethylene oxide, POCl₃, HCl reflux High yield, high optical purity Suitable for scale-up, preserves stereochemistry
Biocatalytic synthesis using Rhodotorula graminis Aryl acrylic acids, fermentation, nitrogen atmosphere >90% conversion, high enantiomeric excess Mild, green process, scalable
Dynamic kinetic resolution and derivatization L-phenylalanine hydrochloride, L-DBTA, acid hydrolysis 87-95% yield, >99% optical purity Effective for chiral resolution
Multi-enzyme cascade from L-phenylalanine Tyrosine ammonia lyase, oxidases, reductases >99% conversion, >99% selectivity Environmentally friendly, multi-step enzymatic

Q & A

Q. What are the optimal synthetic conditions for introducing a nitro group into L-phenylalanine derivatives?

The nitration of L-phenylalanine typically involves concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures. For example, in the synthesis of 4-nitro-L-phenylalanine, a 90% yield was achieved using a 1.4:1.1 (v/v) HNO₃:H₂SO₄ mixture at 10°C for 2.5 hours, followed by neutralization with NH₄OH to pH 5 . However, achieving meta-substitution (e.g., 5-nitro) may require modified conditions, such as protecting the amino group with phthaloyl moieties to alter regioselectivity .

Q. How can L-2-Hydroxy-5-nitro-Phenylalanine be purified and characterized post-synthesis?

Post-synthesis purification often involves precipitation (e.g., adjusting pH to induce crystallization) and washing with solvents like acetonitrile . Characterization methods include:

  • LC-HRMS for molecular weight confirmation.
  • NMR spectroscopy to verify regioselectivity (e.g., distinguishing 4-nitro vs. 5-nitro isomers via aromatic proton shifts).
  • Elemental analysis to validate purity .

Q. What safety precautions are recommended for handling nitroaromatic amino acids?

While this compound is not classified as hazardous, general lab safety protocols for nitro compounds apply:

  • Use fume hoods to avoid inhalation of acidic vapors during synthesis.
  • Wear nitrile gloves and eye protection.
  • Store in airtight containers away from reducing agents .

Advanced Research Questions

Q. How does regioselectivity in nitration vary between enzymatic and chemical synthesis methods?

Chemical nitration favors para-substitution in unprotected L-phenylalanine due to the amino group’s directing effects . Enzymatic approaches, such as phenylalanine hydroxylase modifications, can achieve meta-hydroxylation, which may guide subsequent nitration to the 5-position. Isotopic labeling (e.g., deuterated substrates) and kinetic studies are critical for elucidating enzymatic mechanisms .

Q. What analytical strategies resolve contradictions in reported yields for 5-nitro derivatives?

Discrepancies in yields often stem from competing side reactions (e.g., over-nitration or isomerization). Strategies include:

  • Reaction monitoring via HPLC to track intermediate formation.
  • pH-controlled quenching to prevent acid-catalyzed degradation.
  • Computational modeling (e.g., DFT calculations) to predict favorable reaction pathways .

Q. How does the nitro group influence the stability of this compound under varying pH and temperature conditions?

Nitro groups enhance electron-withdrawing effects, potentially destabilizing the compound under basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS can identify degradation products. Buffered solutions (pH 4–6) and inert atmospheres are recommended for long-term storage .

Q. What role does stereochemistry play in the biological activity of nitro-functionalized phenylalanine derivatives?

The L-configuration is critical for compatibility with biological systems (e.g., enzyme active sites). Racemization during synthesis can be minimized by using chiral auxiliaries or low-temperature reactions. Circular dichroism (CD) spectroscopy and X-ray crystallography are used to confirm stereochemical integrity .

Methodological Considerations

  • Contradiction Analysis : Compare synthetic protocols (e.g., acid strength, reaction time) to identify yield-limiting factors .
  • Experimental Design : Use fractional factorial designs to optimize regioselectivity variables (e.g., solvent polarity, catalyst loading) .
  • Data Validation : Cross-reference NMR/HRMS results with computational spectral databases (e.g., PubChem) to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.